molecular formula C19H18N4O5S B2810630 4-(3-{2-[{[(2-methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 1251619-62-1

4-(3-{2-[{[(2-methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2810630
M. Wt: 414.44
InChI Key: VYWMDOAYRSBEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-{2-[{[(2-methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C19H18N4O5S and its molecular weight is 414.44. The purity is usually 95%.
BenchChem offers high-quality 4-(3-{2-[{[(2-methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-{2-[{[(2-methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic Compound Development

Researchers have been actively synthesizing novel heterocyclic compounds, including oxadiazole derivatives, to explore their potential applications. Kumar and Mashelker (2007) detailed the preparation of oxadiazole heterocyclic compounds, aiming to enhance hypertensive activity through various chemical reactions (N. Kumar & Uday C. Mashelker, 2007). Additionally, Aghekyan et al. (2020) focused on the synthesis and antibacterial activity of oxadiazole derivatives, highlighting the potential for these compounds in treating bacterial infections (А. А. Aghekyan et al., 2020).

Antimicrobial and Anticancer Applications

The antimicrobial and anticancer properties of oxadiazole derivatives have been a significant area of research. Bektaş et al. (2007) synthesized triazole derivatives, including oxadiazole compounds, to screen for antimicrobial activities, finding that some compounds exhibited good to moderate activity against various microorganisms (H. Bektaş et al., 2007). In a similar vein, Ravinaik et al. (2021) designed and synthesized benzamide derivatives incorporating oxadiazole and thiazol moieties, evaluating their anticancer activity against several cancer cell lines and discovering that some derivatives showed higher anticancer activities than the reference drug (B. Ravinaik et al., 2021).

Nematocidal Activity

Exploring the potential of oxadiazole derivatives as nematicides, Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a thiadiazole amide group and evaluated their nematocidal activities, finding promising lead compounds for the development of new nematicides (Dan Liu et al., 2022).

Antidiabetic Screening

The antidiabetic properties of oxadiazole derivatives have also been investigated. Lalpara et al. (2021) synthesized a series of dihydropyrimidine derivatives and evaluated their in vitro antidiabetic activity, providing insights into the potential of these compounds in managing diabetes (J. Lalpara et al., 2021).

properties

IUPAC Name

methyl 2-[[2-(3,5-dioxo-4-prop-2-enylpyridazino[4,5-b][1,4]thiazin-6-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c1-3-8-22-16(25)11-29-14-9-20-23(18(26)17(14)22)10-15(24)21-13-7-5-4-6-12(13)19(27)28-2/h3-7,9H,1,8,10-11H2,2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWMDOAYRSBEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-{2-[{[(2-methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.